molecular formula C16H22ClF3N4O B10965943 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B10965943
M. Wt: 378.82 g/mol
InChI Key: NOZVXLSKZXQRAB-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the pyrazole derivative with N-(1-methyl-4-piperidyl)propanamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22ClF3N4O

Molecular Weight

378.82 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide

InChI

InChI=1S/C16H22ClF3N4O/c1-9(15(25)21-11-5-7-23(2)8-6-11)24-13(10-3-4-10)12(17)14(22-24)16(18,19)20/h9-11H,3-8H2,1-2H3,(H,21,25)

InChI Key

NOZVXLSKZXQRAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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